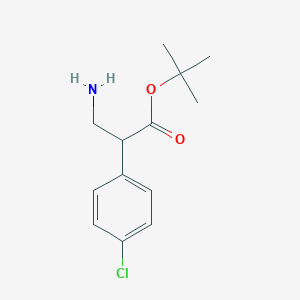

![molecular formula C8H14N2O B2368933 2-Azaspiro[3.4]octane-2-carboxamide CAS No. 1849265-21-9](/img/structure/B2368933.png)

2-Azaspiro[3.4]octane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Azaspiro[3.4]octane is explained in a paper by Subbiah Ramesh et al . They developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octane-2-carboxamide is complex due to its cyclic nature. The molecule consists of a cyclopentane ring and a four-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis

2-Azaspiro[3.4]octane-2-carboxamide has a melting point of 172-175 C and a boiling point of 400.3 C at 760 mmHg. It is soluble in water, acetone, and methanol. The compound has a density of 1.2 g/cm^3.Aplicaciones Científicas De Investigación

Cancer Treatment Research

In the realm of cancer treatment, a novel class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides was identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. This discovery is significant as these compounds have shown to decrease tumor size, lower cleaved HER-2 extracellular domain plasma levels, and enhance the effects of trastuzumab, a humanized anti-HER-2 monoclonal antibody, in a HER-2 overexpressing cancer murine xenograft model (W. Yao et al., 2007).

Cognitive Function Enhancement

Another groundbreaking application of azaspiro[3.4]octane carboxamide scaffold compounds is in the development of potent and selective histamine-3 receptor (H3R) antagonists. These compounds, based on their structure-activity relationship, have demonstrated significant efficacy in enhancing cognitive functions. An exemplar compound from this series has been shown to improve performance in the mouse novel object recognition model, indicating potential applications for cognitive dysfunction therapies (Dean G. Brown et al., 2014).

Antitubercular Activity

Exploring the molecular periphery around the 2,6-diazaspiro[3.4]octane core has yielded compounds with remarkable antitubercular activity. By incorporating various azole substituents, a potent lead displaying a minimal inhibitory concentration against Mycobacterium tuberculosis H37Rv has been identified, showcasing the potential of these compounds in combating tuberculosis (A. Lukin et al., 2023).

Drug Discovery Modules

The design and synthesis of novel thia/oxa-azaspiro[3.4]octanes have been undertaken to create multifunctional and structurally diverse modules for drug discovery. These spirocycles are envisioned as versatile scaffolds for developing new therapeutic agents, emphasizing the flexibility and potential applications of azaspiro[3.4]octane derivatives in medicinal chemistry (D. Li et al., 2013).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propiedades

IUPAC Name |

2-azaspiro[3.4]octane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZCEHOQNNVYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octane-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)

![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)

![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)

![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)